4-(2-oxopyrrolidin-1-yl)-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}benzenesulfonamide
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Overview
Description
4-(2-OXO-1-PYRROLIDINYL)-N~1~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidinyl group, a trifluoromethyl pyrazole moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidinyl and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include sulfonyl chlorides, amines, and trifluoromethylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-OXO-1-PYRROLIDINYL)-N~1~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
4-(2-OXO-1-PYRROLIDINYL)-N~1~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and the pyrazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-OXO-1-PYRROLIDINYL)BENZENESULFONYL CHLORIDE: A related compound with similar structural features but different reactivity due to the presence of a sulfonyl chloride group.
4-(2-OXO-1-PYRROLIDINYL)-N-[2-(2-THIENYL)ETHYL]BENZENESULFONAMIDE: Another sulfonamide derivative with a thiophene group, offering different chemical and biological properties.
Uniqueness
4-(2-OXO-1-PYRROLIDINYL)-N~1~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1-BENZENESULFONAMIDE is unique due to the presence of the trifluoromethyl pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H23F3N4O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]benzenesulfonamide |
InChI |
InChI=1S/C19H23F3N4O3S/c1-2-14(26-13-10-17(24-26)19(20,21)22)9-11-23-30(28,29)16-7-5-15(6-8-16)25-12-3-4-18(25)27/h5-8,10,13-14,23H,2-4,9,11-12H2,1H3 |
InChI Key |
BTADBZLJTIWOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O)N3C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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